molecular formula C12H10N2 B11909725 1-Aminonaphthalene-4-acetonitrile

1-Aminonaphthalene-4-acetonitrile

Cat. No.: B11909725
M. Wt: 182.22 g/mol
InChI Key: BDSXLSKCFLQJGA-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-4-acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the fourth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-4-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Scientific Research Applications

1-Aminonaphthalene-4-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-4-acetonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Aminonaphthalene-4-acetonitrile is unique due to the presence of both an amino and a nitrile group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-aminonaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-8-7-9-5-6-12(14)11-4-2-1-3-10(9)11/h1-6H,7,14H2

InChI Key

BDSXLSKCFLQJGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)CC#N

Origin of Product

United States

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